5-(aminomethyl)-N-methylfuran-3-carboxamide
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Overview
Description
5-(aminomethyl)-N-methylfuran-3-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a furan ring substituted with an aminomethyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylfuran-3-carboxamide typically involves the reductive amination of 5-hydroxymethylfurfural (HMF). One common method includes the use of aqueous ammonia and a non-noble metal catalyst such as Ni/SBA-15. The reaction conditions involve the direct reductive amination of HMF to produce the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
5-(aminomethyl)-N-methylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its functional groups.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring provides a stable framework for these interactions, making the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid (AMFC): A similar compound with a carboxylic acid group instead of a carboxamide group.
2,5-bis(aminomethyl)furan (BAMF): A furan derivative with two aminomethyl groups.
Uniqueness
5-(aminomethyl)-N-methylfuran-3-carboxamide is unique due to its specific substitution pattern, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methylfuran-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-9-7(10)5-2-6(3-8)11-4-5/h2,4H,3,8H2,1H3,(H,9,10) |
InChI Key |
FWJJBJSRDWAPHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=COC(=C1)CN |
Origin of Product |
United States |
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